molecular formula C17H12N4O5S3 B2596690 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286719-44-5

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2596690
CAS No.: 1286719-44-5
M. Wt: 448.49
InChI Key: LJAHEJDUQXDKFT-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a novel chemical reagent designed for research applications. This compound features a hybrid structure incorporating a benzo[d]thiazole core with a methylsulfonyl group, linked to an oxazole-4-carboxamide bearing a thiophene carboxamide moiety. The benzo[d]thiazol-2-yl scaffold is a recognized pharmacophore in medicinal chemistry. Compounds based on this structure have been identified as potent inhibitors of kinases such as Abl, through pharmacophore-based screening and molecular docking studies . Furthermore, the methylsulfonyl group is a key structural feature known to contribute to biological activity by acting as a bioisostere of sulfonamides, enabling effective coordination with metal ions in enzyme active sites, such as in carbonic anhydrase (CA) inhibition . The integration of these features suggests potential research applications for this compound in the areas of enzyme inhibition and cellular signaling pathway analysis. Its complex structure makes it a valuable candidate for hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this reagent for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S3/c1-29(24,25)9-4-5-10-13(7-9)28-17(19-10)21-14(22)11-8-26-16(18-11)20-15(23)12-3-2-6-27-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAHEJDUQXDKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methylsulfonyl group. Subsequent steps involve the formation of the thiophene ring and the oxazole ring, with careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Amide Coupling and Carboxamide Formation

The compound’s carboxamide groups are synthesized via activation of carboxylic acid precursors. Key methods include:

Reaction Type Reagents/Conditions Outcome
Carbodiimide-Mediated CouplingEDCI, HOBt, DMAP in THF/DMF, 25–60°C Forms stable amide bonds with amines or heterocyclic nucleophiles.
Microwave-Assisted SynthesisGd(OTf)₃ catalyst, microwave irradiation Accelerates coupling reactions, improving yields (70–85%) and purity.

For example, the thiophene-2-carboxamido group is introduced via coupling of thiophene-2-carboxylic acid with the oxazole precursor under EDCI/HOBt activation .

Substitution at the Methylsulfonyl Group

The electron-withdrawing methylsulfonyl (-SO₂Me) group facilitates nucleophilic aromatic substitution (NAS) at the benzo[d]thiazole ring:

Reagent Conditions Product
Amines (e.g., cyclohexylamine)Reflux in THF, 12–24 h Replacement of sulfonyl group with amine derivatives (e.g., -NH-cyclohexyl).
ThiolsK₂CO₃, DMF, 80°C Thioether formation at the 6-position of the benzo[d]thiazole.

Hydrolysis and Stability Studies

The compound undergoes hydrolysis under acidic/basic conditions, particularly at the carboxamide and sulfonyl groups:

Condition Effect Rate/Outcome
Acidic (pH < 3) Cleavage of oxazole-4-carboxamide to oxazole-4-carboxylic acid 18% decomposition after 48 h in cell media
Basic (pH > 10) Saponification of methylsulfonyl group to sulfonic acid (-SO₃H) Not observed under physiological conditions.

Oxidation and Reduction Reactions

The heteroaromatic rings and substituents participate in redox transformations:

Reaction Reagents Outcome
Oxidation KMnO₄, H₂O/acetone, 0°C Sulfonyl group remains intact; oxidation of thiophene to thiophene-S-oxide.
Reduction LiAlH₄, THF, reflux Selective reduction of carboxamide to amine (-NH₂).

Metal-Catalyzed Functionalization

Transition-metal catalysts enable regioselective modifications:

Catalyst Reaction Application
Pd(PPh₃)₄Suzuki coupling with aryl boronic acids Introduces aryl groups at the oxazole 2-position (yields: 60–75%).
CuI, proline ligandUllmann-type coupling Forms C–N bonds between benzo[d]thiazole and pyridine derivatives.

Biological Degradation Pathways

In vitro studies reveal decomposition pathways relevant to pharmacological applications:

Environment Primary Pathway Implications
Cell culture media (pH 7.4)Hydrolysis of oxazole-4-carboxamide Limits bioavailability; prodrug strategies recommended for stability .
Liver microsomesCYP450-mediated oxidation of thiophene Generates reactive metabolites; requires structural optimization .

Key Findings and Trends

  • Reactivity Hierarchy : The methylsulfonyl group exhibits higher electrophilicity than carboxamide groups, making it a prime site for NAS.

  • Stability Challenges : Hydrolysis of the oxazole-4-carboxamide under physiological conditions necessitates prodrug design .

  • Catalytic Efficiency : Microwave-assisted methods and Gd(OTf)₃ catalysis significantly enhance reaction rates and yields .

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide serves as a valuable building block for more complex molecules. Its ability to undergo various chemical transformations—including oxidation, reduction, and substitution—makes it an important compound for developing new materials.

Biology

The compound has been identified as a potential probe in biochemical assays due to its ability to interact with biological macromolecules. Its unique structure may allow it to serve as a marker in cellular studies or as a tool for investigating specific biochemical pathways.

Medicine

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Compounds containing benzo[d]thiazole and thiophene moieties have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The unique combination of functional groups may allow this compound to modulate biological targets involved in cancer progression .

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in organic synthesis.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant antibacterial activity when tested against multiple strains of bacteria. The incorporation of the methylsulfonyl group enhanced this activity, suggesting that modifications to the structure can lead to improved efficacy .
  • Anticancer Research : Investigations into compounds similar to this compound have shown their potential in inhibiting tumor growth in vitro and in vivo models. These studies highlight the importance of structural diversity in enhancing therapeutic effects .

Mechanism of Action

The mechanism by which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Benzo[d]thiazole Derivatives: describes N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides, which share the benzo[d]thiazole scaffold but lack the oxazole and thiophene substituents present in the target compound. These derivatives were synthesized via multistep protocols with yields >80%, compared to the target compound's synthetic route, which likely involves coupling of thiophene-2-carboxamide to the oxazole ring . highlights benzo[d]thiazole-3-carboxamides with thiazolidinone substituents (e.g., compound 4g), which exhibit distinct substitution patterns but share the use of carboxamide linkages for bioactivity modulation .
  • Oxazole and Thiophene Hybrids :

    • and report thiophene-2-carboxamide derivatives fused with oxadiazole, pyrazole, or triazepine rings (e.g., compound 7a). While these lack the benzo[d]thiazole core, they demonstrate the pharmacological relevance of thiophene-carboxamide moieties, particularly in anticancer contexts .

Substituent Effects

  • Methylsulfonyl Group :
    • The 6-methylsulfonyl group on the benzo[d]thiazole in the target compound may enhance solubility and target binding compared to halogenated analogs (e.g., 's 4-(4-X-phenylsulfonyl)phenyl derivatives, where X = Cl, Br). The sulfonyl group’s electron-withdrawing nature could influence reactivity and stability .
  • Thiophene-2-Carboxamido Moiety :
    • ’s compound 4 incorporates a thiophene-2-carboxamide group with a pyrazole ring, achieving 64% yield. The target compound’s thiophene-2-carboxamido substitution likely follows similar coupling strategies but with distinct regioselectivity due to the oxazole ring .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy :
    • The target compound’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) for carboxamide groups, similar to ’s derivatives (1663–1682 cm⁻¹) . Absence of C=S stretches (~1240–1255 cm⁻¹) distinguishes it from ’s thione-containing triazoles .
  • NMR Data :
    • The benzo[d]thiazole proton signals in the target compound are expected near δ 7.5–8.5 ppm, aligning with ’s analogs (e.g., compound 4g: δ 7.2–8.1 ppm for aromatic protons) .

Thermal Stability

  • The methylsulfonyl group may increase melting points compared to non-sulfonylated analogs. For example, ’s thiophene-carboxamide derivatives (e.g., compound 7a: m.p. 278–280°C) exhibit higher thermal stability than halogenated benzo[d]thiazoles in (e.g., 4h: m.p. ~200°C) .

Kinase Inhibition

  • ’s benzo[d]thiazole-2,4-dicarboxamides show moderate kinase inhibition (IC₅₀: 0.5–10 μM), attributed to the carboxamide’s hydrogen-bonding capacity. The target compound’s oxazole-thiophene hybrid may enhance selectivity for specific kinase domains .

Anticancer Potential

  • ’s thiazolidinone derivatives (e.g., 4g) exhibit anticancer activity via apoptosis induction, with IC₅₀ values in the low micromolar range.

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocyclic rings, which contributes to its unique biological properties. Its molecular formula is C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S with a molecular weight of 501.6 g/mol. The presence of methylsulfonyl and carboxamide groups enhances its solubility and reactivity.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antimicrobial Activity : Studies indicate that thiazole derivatives are effective against a range of pathogens, suggesting potential use as antimicrobial agents .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on tumor cell lines. In vitro studies have shown selective cytotoxicity against certain cancer cells while sparing normal cells. For example, related compounds demonstrated EC50 values ranging from 28 ng/mL to 290 ng/mL against tumorigenic cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. The exact pathways involved remain to be fully elucidated but may involve modulation of pro-inflammatory cytokines.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of related thiazole derivatives:

  • In Vitro Antimicrobial Study : A study conducted on various thiazole derivatives highlighted their antibacterial and antifungal activities, establishing a correlation between structural features and biological efficacy .
  • Cytotoxicity Assays : Comparative analyses showed that certain derivatives exhibit potent cytotoxicity against specific cancer cell lines while demonstrating lower toxicity towards normal cells, indicating a promising therapeutic index.
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds could modulate enzyme activity and receptor interactions, leading to altered cell signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntitumorSelective cytotoxicity in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory responses

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential coupling reactions to assemble the heterocyclic core. Key steps include:

  • Amide bond formation : Thiophene-2-carboxamide and oxazole-4-carboxamide moieties are linked via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Sulfonylation : The methylsulfonyl group on the benzo[d]thiazole ring is introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Intermediate characterization : IR spectroscopy confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups. 1^1H NMR is critical for verifying regiochemistry, particularly distinguishing thiophene (δ 7.2–7.8 ppm) and oxazole (δ 8.0–8.5 ppm) protons .

Advanced: How can reaction yields be improved during the amide coupling step, and what analytical methods diagnose side products?

Answer:
Low yields in amide coupling often stem from steric hindrance or incomplete activation. Optimization strategies include:

  • Catalyst screening : Replace EDC with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for better solubility and efficiency in polar aprotic solvents .
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization, followed by gradual warming to room temperature.
  • Side-product analysis : LC-MS identifies hydrolyzed intermediates (e.g., free carboxylic acids), while 13^{13}C NMR detects undesired esterification or dimerization .

Basic: What spectroscopic and chromatographic techniques are essential for structural validation?

Answer:

  • IR spectroscopy : Confirms functional groups (e.g., sulfonyl, amide) via characteristic absorption bands .
  • Multidimensional NMR : 1^1H-13^{13}C HSQC and HMBC resolve overlapping signals in aromatic regions and confirm connectivity between thiophene, oxazole, and benzo[d]thiazole rings .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC purity analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How are contradictory 1^11H NMR assignments resolved for structurally similar protons?

Answer:

  • 2D NMR techniques : NOESY or ROESY identifies spatial proximity between protons (e.g., distinguishing thiophene C3-H from oxazole C5-H) .
  • Isotopic labeling : Deuterated analogs simplify splitting patterns in crowded regions.
  • Computational validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian09 with B3LYP/6-311++G**) cross-validate experimental data .

Advanced: What in silico methods predict the compound’s pharmacokinetic and target-binding properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains), guided by the methylsulfonyl group’s role in hydrogen bonding .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on sulfonyl group interactions with active-site residues .

Advanced: How are bioactivity assays designed to evaluate antitumor potential while minimizing false positives?

Answer:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include controls for ROS generation to exclude nonspecific toxicity .
  • Target-specific assays : Kinase inhibition profiling (e.g., EGFR, BRAF) using competitive ELISA or fluorescence polarization .
  • Counter-screening : Test against non-cancerous cells (e.g., HEK293) to assess selectivity.

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct removal : Silica gel chromatography (hexane/EtOAc gradient) separates unreacted thiophene-2-carboxylic acid.
  • Solubility issues : Use DMSO/EtOH mixtures for recrystallization to enhance crystal lattice formation .
  • HPLC-DAD : Identifies and quantifies residual solvents (e.g., DMF) to meet ICH guidelines .

Advanced: How can regioselectivity in heterocyclic ring formation be controlled?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the oxazole nitrogen) to steer sulfonylation to the benzo[d]thiazole C6 position .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps by reducing reaction time and side-product formation .

Basic: What stability studies are recommended for long-term storage?

Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
  • Storage conditions : Recommend desiccated, light-resistant containers at –20°C under inert gas (N2_2) .

Advanced: How do electronic effects of the methylsulfonyl group influence reactivity in further derivatization?

Answer:

  • Electron-withdrawing effect : The –SO2_2Me group deactivates the benzo[d]thiazole ring, requiring harsher conditions (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura cross-coupling .
  • Computational analysis : NBO (Natural Bond Orbital) analysis quantifies charge distribution, guiding nucleophilic/electrophilic attack sites .

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